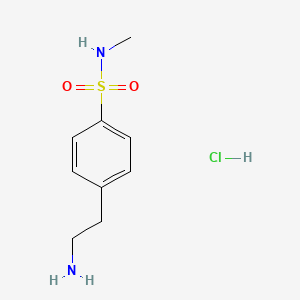

4-(2-aminoethyl)-N-methylbenzene-1-sulfonamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

AEBSF is a water-soluble, irreversible serine protease inhibitor . It has been shown to inhibit proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin .

Molecular Structure Analysis

The molecular structure of AEBSF is C8H10FNO2S.HCl .Chemical Reactions Analysis

AEBSF inhibits proteases by acylation of the active site of the enzyme .Physical And Chemical Properties Analysis

AEBSF is a powder with a molecular weight of 239.5 Da . It is soluble in water at 200 mg/mL .Scientific Research Applications

Cholesterol Regulation Studies

4-(2-aminoethyl)-N-methylbenzene-1-sulfonamide hydrochloride (AEBSF): plays a crucial role in investigating cholesterol regulatory genes. It selectively inhibits Site-1-protease (S1P), an enzyme located in the Golgi apparatus. S1P activates sterol regulatory element-binding proteins (SREBPs), which influence cholesterol metabolism. By inhibiting S1P, researchers can explore downstream effects on SREBP activity and cholesterol regulation .

Stem Cell Research

Recent studies have explored the use of AEBSF-modified hydrogels for maintaining stem cell properties. For instance, 2-aminoethyl methacrylate (AEMA)-modified hyaluronic acid hydrogels, which incorporate AEBSF, help maintain the native spherical and stemness characteristics of human dental pulp stem cells (DPSCs) .

Mechanism of Action

Target of Action

The primary targets of 4-(2-aminoethyl)-N-methylbenzene-1-sulfonamide hydrochloride, also known as AEBSF, are serine proteases . These proteases play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell signaling .

Mode of Action

AEBSF acts as an irreversible inhibitor of serine proteases . It covalently modifies the hydroxyl group of serine residues, causing an additional 183.0354 Da to be added to each modified residue . This modification disrupts the protease’s active site, preventing it from catalyzing protein breakdown .

Biochemical Pathways

AEBSF affects several biochemical pathways by inhibiting serine proteases. For instance, it can inhibit the activation of the sterol regulatory element-binding proteins (SREBP), which are crucial for cholesterol regulation . By inhibiting the Site-1-protease (S1P), a serine protease located in the Golgi apparatus responsible for activating SREBP, AEBSF can influence cholesterol regulation .

Pharmacokinetics

AEBSF is water-soluble, which aids in its distribution throughout the body .

Result of Action

By inhibiting serine proteases, AEBSF can prevent protein degradation, which is crucial in various biological processes . For instance, it can inhibit the activation of SREBP, thereby influencing cholesterol regulation .

Action Environment

AEBSF is more stable at low pH values, making it suitable for use in acidic environments . Its stability decreases at ph values higher than 70 . Therefore, the pH of the environment can significantly influence the action, efficacy, and stability of AEBSF .

Safety and Hazards

AEBSF is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

AEBSF is extensively used in studies aiming to describe cholesterol regulatory genes due to its potent ability to inhibit Site-1-protease (S1P) . This serine protease, located in the Golgi apparatus, is responsible for activating the sterol regulatory element-binding proteins (SREBP). By selectively inhibiting S1P, AEBSF can be used to characterize the downstream result of SREBP inhibition and its influence on cholesterol regulation .

properties

IUPAC Name |

4-(2-aminoethyl)-N-methylbenzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S.ClH/c1-11-14(12,13)9-4-2-8(3-5-9)6-7-10;/h2-5,11H,6-7,10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGXSRMKCPTPBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-aminoethyl)-N-methylbenzene-1-sulfonamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-1-(4-(3-methyl-4-(m-tolyl)piperazin-1-yl)-4-oxobutyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2395879.png)

![N-(4-iodo-2-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2395883.png)

![(1R,2S)-2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]cyclopropane-1-carboxylic acid](/img/structure/B2395886.png)

![Tert-butyl 10-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate](/img/structure/B2395897.png)